molecular formula C18H14Br2N2O3S B10955455 (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10955455
M. Wt: 498.2 g/mol
InChI Key: AXCHNYJXETWFDE-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one belongs to the class of Z-configuration thiazol-4-one derivatives, characterized by a central thiazole ring substituted with aromatic and functional groups. Its structure includes a 4-bromoanilino group at position 2 and a 5-bromo-3-ethoxy-2-hydroxyphenyl methylidene moiety at position 3.

Properties

Molecular Formula

C18H14Br2N2O3S

Molecular Weight

498.2 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Br2N2O3S/c1-2-25-14-9-12(20)7-10(16(14)23)8-15-17(24)22-18(26-15)21-13-5-3-11(19)4-6-13/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-8-

InChI Key

AXCHNYJXETWFDE-NVNXTCNLSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(Z)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 4-bromoaniline to form the Schiff base intermediate.

    Cyclization: The Schiff base intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the thiazolanone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

5-[(Z)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the reaction of appropriate aniline derivatives with thiazole precursors. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure and purity.
  • Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.
  • X-ray Crystallography : Provides detailed information about the molecular arrangement in the solid state.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazole derivatives, including (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one. Research indicates that thiazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with halogen substituents have shown enhanced activity compared to their non-halogenated counterparts .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. The structural features of (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one suggest potential interactions with cancer cell targets. Studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Case Study 1: Antimicrobial Activity Assessment

In a study published in Pharmaceuticals, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one displayed promising activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer properties of thiazole derivatives, including the compound . The study utilized cell lines representing different cancer types and assessed cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer activity potentially mediated by apoptosis and cell cycle arrest mechanisms .

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-4-one derivatives are widely studied due to their synthetic versatility and bioactivity. Below is a detailed comparison of the target compound with key analogs:

Structural Analogues

Compound Name Substituents (Position 2 and 5) Key Features
(5Z)-2-(4-Bromoanilino)-5-[(5-Bromo-3-Ethoxy-2-Hydroxyphenyl)Methylidene]-1,3-Thiazol-4-One 2: 4-Bromoanilino; 5: 5-Bromo-3-ethoxy-2-hydroxyphenyl methylidene Dual bromine substituents enhance lipophilicity; ethoxy and hydroxyl groups improve hydrogen-bonding potential.
(5Z)-3-(4-Bromo-Benzyl)-5-(4-Chloro-Benzylidene)-4-Thioxo-Imidazolidin-2-One (Compound 3) 3: 4-Bromo-benzyl; 5: 4-Chloro-benzylidene Lower yield (44.73%) due to steric hindrance from benzyl groups; thioxo group enhances electron-withdrawing properties .
(5Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One (6a–j) Variable substituents (e.g., 4-methoxy, 3-nitro, 4-fluoro) Moderate to high yields (44–96%); substituents like nitro groups improve antimicrobial activity (MIC50: 2–8 µg/mL) .
(5Z)-5-(1,3-Benzodioxol-5-Ylmethylene)-1-Methyl-2-Thioxoimidazolidin-4-One (4a) 5: 1,3-Benzodioxol-5-ylmethylene; 1: Methyl High yield (96%) via Knoevenagel condensation; benzodioxole enhances π-stacking interactions .
5-(4-Bromobenzyl)-2-(Phenylimino)Thiazolidin-4-One (MDL: MFCD00656545) 5: 4-Bromobenzyl; 2: Phenylimino Bromine substitution at para-position increases molecular weight (MW: 373.3 g/mol); imino group stabilizes tautomeric forms .

Physicochemical Properties

Property Target Compound Compound 3 4a
Molecular Weight (g/mol) ~525.2 (estimated) 407.71 316.3
Melting Point (°C) Not reported 202–203 252–254
LogP ~3.5 (predicted) 3.8 2.1
Yield (%) Not reported 44.73 96

Biological Activity

The compound (5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a derivative of thiazolidinone, a class of compounds known for their wide range of biological activities. Thiazolidinones have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, drawing from recent literature to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring substituted with various functional groups that enhance its biological activity. The presence of bromine and ethoxy groups is significant as these substituents can influence the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Thiazolidinone derivatives have shown considerable promise as anticancer agents. Studies indicate that modifications on the thiazolidinone scaffold can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, with IC50 values often below 10 µM .

Case Study:
In a recent study examining thiazolidinone derivatives, it was found that compounds bearing electron-withdrawing groups exhibited increased anticancer activity. The compound under review is hypothesized to exhibit similar properties due to its structural features .

CompoundCell LineIC50 (µM)Mechanism of Action
(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-oneMCF-7<10Apoptosis induction
Similar ThiazolidinonesA549<10Cell cycle arrest

2. Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria. For example, thiazolidinone derivatives have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study:
A derivative with a similar structure was evaluated for its antibacterial efficacy, demonstrating over 90% inhibition against E. coli, which suggests that the compound may possess comparable antimicrobial properties .

3. Antioxidant Activity

The antioxidant capacity of thiazolidinones has been explored extensively due to their potential in preventing oxidative stress-related diseases. The compound's structural features may enhance its ability to scavenge free radicals, contributing to its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely related to their chemical structure. Modifications at specific positions on the thiazole ring can lead to changes in potency and selectivity:

  • Position 2 : Substituents at this position significantly affect anticancer activity.
  • Position 5 : Electron-withdrawing groups enhance antimicrobial properties.

The presence of bromine atoms is particularly noteworthy as they can increase lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodology :
  • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and serum content in cell culture media .
  • Structural analogs : Compare bioactivity of the target compound with its de-brominated or methoxy-substituted derivatives to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.